molecular formula C30H24ClNO4 B15017226 2-Chloro-5-[5-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)furan-2-yl]benzoic acid

2-Chloro-5-[5-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)furan-2-yl]benzoic acid

Cat. No.: B15017226
M. Wt: 498.0 g/mol
InChI Key: JAUBSRHJUJJEPL-UHFFFAOYSA-N
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Description

2-CHLORO-5-(5-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with a unique structure that combines a benzoic acid moiety with a furan ring and a benzo[a]phenanthridinone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-(5-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}FURAN-2-YL)BENZOIC ACID typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzo[a]phenanthridinone core, the introduction of the furan ring, and the final coupling with the benzoic acid derivative. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-(5-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-CHLORO-5-(5-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-(5-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE-2-ONE: This compound shares some structural similarities but differs in its chemical properties and applications.

    5,5-DIMETHYL-2-CHLORO-1,3,2-DIOXAPHOSPHORINANE: Another related compound with distinct reactivity and uses.

Uniqueness

2-CHLORO-5-(5-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}FURAN-2-YL)BENZOIC ACID is unique due to its complex structure, which combines multiple functional groups and aromatic systems

Properties

Molecular Formula

C30H24ClNO4

Molecular Weight

498.0 g/mol

IUPAC Name

2-chloro-5-[5-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)furan-2-yl]benzoic acid

InChI

InChI=1S/C30H24ClNO4/c1-30(2)14-20-26-18-6-4-3-5-16(18)8-10-22(26)32-28(27(20)23(33)15-30)25-12-11-24(36-25)17-7-9-21(31)19(13-17)29(34)35/h3-13,28,32H,14-15H2,1-2H3,(H,34,35)

InChI Key

JAUBSRHJUJJEPL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC(=C(C=C6)Cl)C(=O)O)C(=O)C1)C

Origin of Product

United States

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